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Compound of Interest

Compound Name:
Didodecyl 3,3'-

sulphinylbispropionate

Cat. No.: B091502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didodecyl 3,3'-
sulphinylbispropionate, a long-chain dialkyl sulfoxide. The document details its chemical and

physical properties, outlines protocols for its synthesis and characterization, and explores its

hypothesized function as a secondary antioxidant, drawing comparisons to its well-documented

thioether analog.

Chemical and Physical Properties
Didodecyl 3,3'-sulphinylbispropionate is an organosulfur compound characterized by a

central sulfinyl group flanked by two propionate chains, each esterified with a dodecyl (lauryl)

alcohol. The sulfinyl group, an intermediate oxidation state for sulfur, imparts distinct polarity

and chemical reactivity to the molecule.[1] Its molecular weight and other key physical

properties are summarized below.
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Property Value Source(s)

Molecular Formula C₃₀H₅₈O₅S [2][3][4][5]

Molecular Weight 530.84 g/mol [3][5]

CAS Number 17243-14-0 [1][2][3]

Density 0.982 g/cm³ [2][6]

Boiling Point 628.6 °C at 760 mmHg [2][6]

Flash Point 333.9 °C [2][6]

Appearance
White to slightly yellowish

powder/solid
[7]

Relationship to Thioether and Sulfone Analogs
Didodecyl 3,3'-sulphinylbispropionate is the direct sulfoxide oxidation product of Didodecyl

3,3'-thiodipropionate (DDTDP), a widely used secondary antioxidant in the polymer industry.[8]

[9] Further oxidation yields the corresponding sulfone. Understanding this relationship is key to

postulating its function, as the sulfoxide represents an intermediate state in the oxidative

stabilization pathway of its thioether precursor.[1]
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Fig. 1: Oxidation states of Didodecyl 3,3'-dithiobispropionate analogs.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and

functional assessment of Didodecyl 3,3'-sulphinylbispropionate. These protocols are based

on established chemical principles and methods reported for structurally analogous

compounds.

Protocol 1: Synthesis via Fischer Esterification
The principal laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3'-

Sulfinylbispropionic acid with dodecanol.[1]

Materials:

3,3'-Sulfinylbispropionic acid

Dodecanol (Lauryl alcohol), >2 molar equivalents

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

Toluene (or other suitable solvent for azeotropic water removal)

5% Sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Reflux apparatus with Dean-Stark trap

Procedure:

To a round-bottom flask, add 3,3'-Sulfinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), and

toluene.
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Equip the flask with a Dean-Stark trap and a reflux condenser.

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-

Stark trap.

Continue the reaction until no more water is collected, typically several hours. Monitor

reaction progress via Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium

bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or recrystallization.

Protocol 2: Structural Characterization
Confirmation of the molecular structure is achieved using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

A. NMR Spectroscopy Analysis:

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated

chloroform (CDCl₃).

¹H NMR: Acquire a proton NMR spectrum. Expected signals include:

A triplet around 0.88 ppm corresponding to the terminal methyl (-CH₃) groups of the

dodecyl chains.
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A broad multiplet around 1.26 ppm for the internal methylene (-(CH₂)₉-) groups.

A triplet around 4.1-4.2 ppm for the methylene protons adjacent to the ester oxygen (-O-

CH₂-).

Multiplets in the range of 2.8-3.2 ppm for the methylene protons adjacent to the sulfoxide

group (-CH₂-S(O)-CH₂-).

¹³C NMR: Acquire a carbon-13 NMR spectrum. Expected signals include distinct peaks for

the carbonyl carbon (C=O) around 170-172 ppm, the carbon adjacent to the ester oxygen (-

O-C H₂) around 65 ppm, and carbons adjacent to the sulfoxide group around 50 ppm.

2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and

proton-carbon correlations and finalize the structural assignment.

B. Mass Spectrometry Analysis:

Method: Use Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Analysis: Infuse the sample into the mass spectrometer.

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ or the

sodium adduct [M+Na]⁺, corresponding to m/z values of approximately 531.85 and 553.83,

respectively. High-resolution mass spectrometry can be used to confirm the elemental

composition.[6]

Protocol 3: Assessment of Antioxidant Activity
The antioxidant potential can be evaluated by its ability to scavenge stable free radicals, such

as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

Didodecyl 3,3'-sulphinylbispropionate
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DPPH solution in methanol (e.g., 0.1 mM)

Methanol (spectroscopic grade)

UV-Vis Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in methanol.

Prepare a series of dilutions from the stock solution.

In a cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test

compound solution.

Prepare a control sample containing only the DPPH solution and methanol.

Incubate the mixtures in the dark at room temperature for 30 minutes.

Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx.

517 nm).

Calculate the percentage of radical scavenging activity for each concentration using the

formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

The results can be used to determine the EC₅₀ value, which is the concentration of the

compound required to scavenge 50% of the DPPH radicals.[4]

Synthesis and Characterization Workflow
The overall process from synthesis to final product confirmation follows a logical experimental

workflow, ensuring the purity and identity of the target compound.
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Fig. 2: Experimental workflow for synthesis and characterization.
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Hypothesized Antioxidant Mechanism
While its thioether analog (DDTDP) is a known hydroperoxide decomposer, sulfoxides can also

participate in antioxidant processes. One proposed mechanism involves a Cope-type

elimination to form a sulfenic acid, which is a highly reactive radical-trapping species.[1] This

suggests that Didodecyl 3,3'-sulphinylbispropionate may function as a secondary

antioxidant, capable of neutralizing harmful peroxy radicals that propagate oxidative

degradation in materials and biological systems.
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Fig. 3: Hypothesized interception of the autoxidation cycle.

Conclusion
Didodecyl 3,3'-sulphinylbispropionate is a molecule of interest due to its structural

relationship with known industrial antioxidants. The data and protocols presented in this guide

provide a foundational framework for researchers to synthesize, characterize, and evaluate the

functional properties of this compound. Its role as an intermediate in the oxidation of DDTDP

and its potential for independent antioxidant activity make it a compelling subject for further

investigation in materials science and drug development, particularly in contexts where

mitigating oxidative stress is critical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic
acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics,
comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]

2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

3. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator
(Resazurin) Model System - PMC [pmc.ncbi.nlm.nih.gov]

6. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of
diols - PubMed [pubmed.ncbi.nlm.nih.gov]

7. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]

8. academic.oup.com [academic.oup.com]

9. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to Didodecyl 3,3'-
sulphinylbispropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091502#didodecyl-3-3-sulphinylbispropionate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b091502?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/DE102005018853A1/en
https://patents.google.com/patent/DE102005018853A1/en
https://patents.google.com/patent/DE102005018853A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464737/
https://pubchem.ncbi.nlm.nih.gov/compound/Distearyl-Thiodipropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Distearyl-Thiodipropionate
https://www.mdpi.com/2073-4360/12/11/2544
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003940/
https://pubmed.ncbi.nlm.nih.gov/27519359/
https://pubmed.ncbi.nlm.nih.gov/27519359/
https://www.chemicalbook.com/synthesis/3-3-thiodipropionic-acid.htm
https://academic.oup.com/chromsci/article/53/6/1026/592884
https://pubchem.ncbi.nlm.nih.gov/compound/Dilauryl%20thiodipropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Dilauryl%20thiodipropionate
https://www.benchchem.com/product/b091502#didodecyl-3-3-sulphinylbispropionate-molecular-weight
https://www.benchchem.com/product/b091502#didodecyl-3-3-sulphinylbispropionate-molecular-weight
https://www.benchchem.com/product/b091502#didodecyl-3-3-sulphinylbispropionate-molecular-weight
https://www.benchchem.com/product/b091502#didodecyl-3-3-sulphinylbispropionate-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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